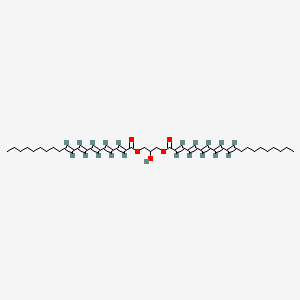

1,3-Dieicosapentaenoyl-rac-glycerol

Description

Properties

Molecular Formula |

C43H64O5 |

|---|---|

Molecular Weight |

661.0 g/mol |

IUPAC Name |

[2-hydroxy-3-[(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl]oxypropyl] (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate |

InChI |

InChI=1S/C43H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h19-38,41,44H,3-18,39-40H2,1-2H3/b21-19+,22-20+,25-23+,26-24+,29-27+,30-28+,33-31+,34-32+,37-35+,38-36+ |

InChI Key |

PPNVTEYOCWQZTH-UXFZXDBVSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC(O)COC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC(COC(=O)C=CC=CC=CC=CC=CCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

1,3-Dieicosapentaenoyl-rac-glycerol: The EPA-DAG Signaling Axis

An In-Depth Technical Guide on Lipid Second Messengers and Stereochemical Control

Executive Summary

This technical guide addresses the physicochemical and biological properties of 1,3-Dieicosapentaenoyl-rac-glycerol (1,3-diEPA) and its isomeric counterpart, 1,2-Dieicosapentaenoyl-sn-glycerol (1,2-diEPA) . While the 1,2-isomer is the canonical second messenger activating Protein Kinase C (PKC), the 1,3-isomer represents a critical metabolic node and a thermodynamic sink that researchers must navigate.

For drug development professionals, distinguishing between these isomers is paramount. 1,2-diEPA functions as an anti-inflammatory "brake" on classical signaling, whereas 1,3-diEPA drives distinct metabolic oxidation pathways. This guide synthesizes the mechanisms, stability challenges, and experimental protocols required to utilize EPA-derived diacylglycerols (DAGs) effectively.

Part 1: The Biochemistry of EPA-Derived DAGs

1. The Stereochemical Divergence: 1,2- vs. 1,3-Isomers

In signal transduction, structure dictates function.[1] The C1 domain of PKC and other effector proteins (e.g., RasGRP, Munc13) contains a binding cleft evolved to specifically recognize 1,2-diacylglycerols .

-

1,2-diEPA (The Messenger): Generated at the plasma membrane via Phospholipase C (PLC) hydrolysis of EPA-containing PIP2. It transiently activates PKC but with altered kinetics compared to Arachidonic Acid (AA)-derived DAGs.

-

1,3-diEPA (The Metabolic Modulator): Often formed via acyl migration (isomerization) from the 1,2-species or generated during triacylglycerol (TAG) lipolysis. It generally does not bind high-affinity PKC C1 domains. Instead, it is directed toward hepatic

-oxidation, serving as a metabolic signal rather than a transduction messenger.

Critical Insight for Researchers: If your assay uses "1,3-Dieicosapentaenoyl-rac-glycerol" to stimulate PKC, you will likely observe null results . This isomer is frequently used as a negative control to validate the stereospecificity of a response or as a substrate to study DAG lipase/kinase metabolic flux.

2. The "Omega-3 Switch": EPA vs. Arachidonic Acid

The substitution of Arachidonic Acid (C20:4, n-6) with Eicosapentaenoic Acid (C20:5, n-3) on the glycerol backbone fundamentally alters membrane biophysics.[2]

-

Membrane Disordering: 1,2-diEPA possesses five double bonds, creating a highly disordered lipid phase. This reduces the residence time of PKC at the membrane, leading to transient rather than sustained activation.

-

Immunomodulation: Unlike AA-DAGs, which drive robust PKC

/

Part 2: Mechanism of Action & Signaling Pathways[3]

1. The Isomerization Trap (Acyl Migration)

A major technical hurdle in lipid research is the rapid, non-enzymatic migration of the acyl chain from the sn-2 to the sn-3 position. 1,2-DAGs are thermodynamically unstable and will isomerize to 1,3-DAGs in aqueous buffers, particularly at physiological pH (7.4) or higher.

Implication: An experiment intended to measure 1,2-diEPA signaling may inadvertently measure 1,3-diEPA inactivity if the lipid is not handled correctly.

2. Signaling Pathway Visualization

The following diagram illustrates the divergent fates of 1,2- and 1,3-diEPA.

Figure 1: Divergent signaling and metabolic fates of EPA-derived diacylglycerol isomers.

Part 3: Experimental Protocols

Protocol A: Handling and Storage of 1,3-diEPA

Objective: To maintain chemical integrity and prevent oxidation of the polyunsaturated EPA chains.

-

Solvent System: Store 1,3-diEPA in ethanol or DMSO at -80°C. Avoid aqueous buffers for long-term storage.

-

Inert Atmosphere: Always overlay vials with Argon or Nitrogen gas after opening to prevent peroxidation of the alkene groups.

-

Vessel: Use glass vials with Teflon-lined caps. Plastics (polystyrene) can leach plasticizers or absorb lipids.

Protocol B: PKC Activation Assay (Specificity Check)

Objective: To validate if a cellular response is driven by canonical DAG signaling (1,2-isomer) or metabolic effects (1,3-isomer).

| Reagent | Role | Concentration | Notes |

| 1,2-diEPA | Agonist | 1–10 µM | Must be prepared fresh to avoid isomerization. |

| 1,3-diEPA | Negative Control | 1–10 µM | Should show <10% activity of 1,2-isomer. |

| PMA (Phorbol Ester) | Positive Control | 100 nM | Non-metabolizable, super-activator. |

| Phosphatidylserine (PS) | Co-factor | 100 µg/mL | Required for micelle formation and PKC binding. |

Step-by-Step Methodology:

-

Lipid Drying: Aliquot the required amount of 1,2-diEPA and PS (molar ratio 1:4) into a glass tube. Evaporate solvent under a stream of Nitrogen.

-

Micelle Formation: Resuspend the lipid film in assay buffer (20 mM HEPES, pH 7.4, 0.1 mM CaCl2). Sonicate for 30 seconds on ice until the solution is clear (formation of mixed micelles).

-

Critical Step: Do not store these micelles. Use within 30 minutes to prevent acyl migration of 1,2-diEPA to 1,3-diEPA.

-

-

Incubation: Add micelles to purified PKC enzyme or cell lysates. Incubate for 5–10 minutes at 30°C.

-

Readout: Measure kinase activity via phosphorylation of a specific substrate peptide (e.g., using 32P-ATP or a fluorescent chemosensor).

-

Validation: Compare the signal of 1,2-diEPA vs. 1,3-diEPA. A valid PKC-driven mechanism will show high activity for 1,2 and near-baseline activity for 1,3.

Part 4: Therapeutic Implications & Data Summary

The use of 1,3-diEPA in research often centers on its role as a "functional lipid" rather than a signal transducer.

| Feature | 1,2-diEPA (Signaling) | 1,3-diEPA (Metabolic) |

| Primary Target | Protein Kinase C (C1 Domain) | Mitochondrial/Peroxisomal Oxidation |

| Physiological Role | Anti-inflammatory signaling | Energy substrate; lowers serum TAGs |

| Stability | Low (Isomerizes rapidly) | High (Thermodynamically stable) |

| Research Utility | Studying immune modulation | Negative control; metabolic tracer |

Key Finding: Studies suggest that while 1,2-diEPA activates PKC, it does so with lower potency than 1,2-diAA (Arachidonic). This "partial agonism" is beneficial in chronic inflammatory diseases, as it prevents the hyper-activation of immune cells without completely shutting down necessary defense pathways.

References

-

BenchChem. (2025). Functional differences between sn-1,2 and sn-1,3 diacylglycerols. Retrieved from

- Carrasco, S., & Mérida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences, 32(1), 27-36.

-

Gómez-Fernández, J. C., et al. (2004). Diacylglycerols as activators of protein kinase C. Journal of Bioenergetics and Biomembranes. Retrieved from

-

Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences.[3] Retrieved from

-

Giorgino, F., et al. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism. Retrieved from

Sources

An In-depth Technical Guide to the Structure, Properties, and Applications of 1,3-di-EPA-glycerol

Foreword

In the landscape of advanced lipid-based technologies, structured lipids are emerging as pivotal components in the development of next-generation therapeutics and drug delivery systems. Among these, 1,3-di-EPA-glycerol, a diacylglycerol featuring eicosapentaenoic acid (EPA) at the sn-1 and sn-3 positions, represents a molecule of significant scientific interest. This guide provides a comprehensive technical overview of 1,3-di-EPA-glycerol, from its fundamental structure and properties to its synthesis, characterization, and applications, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

1,3-di-EPA-glycerol, also known as 1,3-dieicosapentaenoyl glycerol, is a diacylglycerol with the chemical formula C43H64O5 and a molecular weight of approximately 661.0 g/mol [1]. Its structure consists of a central glycerol backbone esterified with two molecules of eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid with five cis double bonds, at the primary sn-1 and sn-3 positions. The secondary sn-2 position is occupied by a hydroxyl group.

The presence of long-chain polyunsaturated fatty acids imparts specific physicochemical properties to the molecule. It is soluble in organic solvents such as ethanol and chloroform, with limited solubility in aqueous media[1]. A critical property of 1,3-di-EPA-glycerol is its susceptibility to oxidation due to the numerous double bonds in the EPA chains. This necessitates careful handling and storage under inert atmosphere and at low temperatures, typically -20°C, to maintain its stability for extended periods, with a shelf life of at least four years under these conditions[1]. Studies have shown that diacylglycerol oils can be more prone to oxidation than triacylglycerol oils, a factor that must be considered in formulation development[2].

| Property | Value | Source |

| Molecular Formula | C43H64O5 | [1] |

| Molecular Weight | 661.0 g/mol | [1] |

| CAS Number | 140670-41-3 | [1] |

| Synonyms | DG(20:5/0:0/20:5), 1,3-Dieicosapentaenoin | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | Ethanol (10 mg/ml), Chloroform (slightly soluble) | [1] |

Synthesis and Purification of 1,3-di-EPA-glycerol

The synthesis of high-purity 1,3-di-EPA-glycerol is a multi-step process that requires precise control over reaction conditions to achieve high yields and minimize the formation of isomers and byproducts. Enzymatic synthesis is the preferred method due to its high regioselectivity, which favors the esterification of the primary hydroxyl groups of glycerol.

Enzymatic Synthesis

The synthesis is typically achieved through the direct esterification of glycerol with eicosapentaenoic acid (EPA) using a sn-1,3 specific lipase, such as immobilized Rhizomucor miehei lipase[3]. This enzymatic approach offers a significant advantage over chemical synthesis by minimizing the formation of unwanted 1,2-diacylglycerol and triacylglycerol byproducts.

A key challenge in the synthesis of 1,3-diacylglycerols is the potential for acyl migration, where a fatty acid chain moves from the sn-1 or sn-3 position to the sn-2 position, forming the more thermodynamically stable 1,2-diacylglycerol isomer[3][4]. This side reaction can be influenced by factors such as temperature, water content, and the choice of solvent[3][4]. Conducting the reaction in a solvent-free system under vacuum can help to shift the equilibrium towards the desired product by removing water as it is formed[3][5].

Experimental Protocol: Lipase-Catalyzed Synthesis of 1,3-di-EPA-glycerol

-

Reactant Preparation : In a reaction vessel, combine glycerol and eicosapentaenoic acid (EPA) in a 1:2 molar ratio.

-

Enzyme Addition : Add an immobilized sn-1,3 specific lipase, such as Lipozyme RM IM, at a concentration of 5-10% (w/w) of the total reactants[5].

-

Reaction Conditions : The reaction is typically conducted at a controlled temperature, for instance, 60°C, under continuous stirring[3]. Applying a vacuum is crucial for removing the water produced during the esterification, which drives the reaction forward and minimizes acyl migration[3][5].

-

Monitoring the Reaction : The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition of the reaction mixture using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination : Once the desired conversion is achieved, the reaction is terminated by filtering off the immobilized enzyme.

Caption: Enzymatic synthesis of 1,3-di-EPA-glycerol.

Purification

The crude product from the synthesis will contain unreacted starting materials (glycerol and EPA), monoglycerides, the desired 1,3-di-EPA-glycerol, and byproducts such as 1,2-di-EPA-glycerol and tri-EPA-glycerol. Purification is essential to obtain a high-purity product. Column chromatography is a widely used method for this purpose.

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase : A silica gel column is typically used as the stationary phase.

-

Mobile Phase : A non-polar solvent system, such as a gradient of hexane and diethyl ether or hexane and ethyl acetate, is employed as the mobile phase[4][6]. The polarity of the mobile phase is gradually increased to elute the different components based on their polarity.

-

Elution : The crude product is loaded onto the column and eluted with the mobile phase. The elution order is typically triglycerides, followed by free fatty acids, diglycerides, and finally monoglycerides and glycerol.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure 1,3-di-EPA-glycerol.

-

Solvent Removal : The solvent from the pooled pure fractions is removed under reduced pressure to yield the purified 1,3-di-EPA-glycerol.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and isomeric composition of the synthesized 1,3-di-EPA-glycerol. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) with a C18 column is a powerful technique for separating and quantifying diacylglycerol isomers[7][8]. Isocratic elution with acetonitrile is often used, and detection can be achieved using a UV detector at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore[6][8]. The elution order of diacylglycerol isomers is typically 1,3-DAG followed by 1,2-DAG[8].

-

Gas Chromatography (GC) : GC coupled with a Flame Ionization Detector (GC-FID) is another valuable tool for analyzing the purity and fatty acid composition of the final product. Prior to analysis, the glycerides are often derivatized to improve their volatility[7].

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR : The proton NMR spectrum provides information on the different protons in the molecule. The signals for the glycerol backbone protons are particularly informative for distinguishing between 1,3- and 1,2-diacylglycerol isomers.

-

¹³C NMR : The carbon NMR spectrum provides detailed information about the carbon skeleton. The chemical shifts of the glycerol carbons can definitively distinguish between the 1,3- and 1,2-isomers[9]. For 1,3-diacylglycerols, the two primary carbons (sn-1 and sn-3) are chemically equivalent and show a single signal, while the secondary carbon (sn-2) shows a distinct signal at a different chemical shift.

-

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. Tandem mass spectrometry (MS/MS) can be used to obtain detailed structural information by analyzing the fragmentation of the parent ion[10][11]. The fragmentation of diacylglycerols typically involves the neutral loss of a fatty acid chain, providing information about the constituent fatty acids[10].

Caption: Characterization workflow for 1,3-di-EPA-glycerol.

Applications in Drug Delivery and Therapeutics

1,3-di-EPA-glycerol is a promising excipient in the formulation of lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanocarriers are well-suited for improving the oral bioavailability of poorly water-soluble drugs and for targeted drug delivery[12][13].

The inclusion of 1,3-di-EPA-glycerol in these formulations can offer several advantages:

-

Biocompatibility : Being composed of naturally occurring substances (glycerol and EPA), it is expected to be highly biocompatible and biodegradable[14].

-

Enhanced Drug Loading : The less ordered crystal structure of diacylglycerols compared to triglycerides can lead to higher drug encapsulation efficiency[15].

-

Therapeutic Activity : The presence of EPA, a known anti-inflammatory agent, can provide synergistic therapeutic effects with the encapsulated drug.

-

Modulation of Release Properties : The physicochemical properties of 1,3-di-EPA-glycerol can influence the drug release profile from the nanocarrier[16].

Formulation of Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids. The formulation of SLNs typically involves a high-pressure homogenization technique.

Experimental Protocol: Formulation of 1,3-di-EPA-glycerol based SLNs

-

Lipid Phase Preparation : The solid lipid matrix, which can include 1,3-di-EPA-glycerol along with other lipids like glyceryl monostearate, is melted at a temperature above its melting point. The lipophilic drug to be encapsulated is dissolved in this molten lipid phase.

-

Aqueous Phase Preparation : An aqueous solution containing a surfactant (e.g., Poloxamer 188) is heated to the same temperature as the lipid phase.

-

Emulsification : The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

-

Homogenization : The pre-emulsion is then subjected to high-pressure homogenization for several cycles to produce a nanoemulsion.

-

Nanoparticle Formation : The hot nanoemulsion is cooled down to room temperature, leading to the crystallization of the lipid and the formation of SLNs.

Characterization of Nanocarriers

The formulated nanocarriers must be thoroughly characterized to ensure their quality and performance.

| Parameter | Technique | Purpose |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size distribution of the nanoparticles. |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | To assess the surface charge and predict the stability of the colloidal dispersion. |

| Encapsulation Efficiency (EE) and Drug Loading (DL) | HPLC after separation of free drug | To quantify the amount of drug successfully encapsulated within the nanoparticles. |

| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |

Future Perspectives

1,3-di-EPA-glycerol stands as a molecule with significant potential in the fields of drug delivery and functional foods. Its unique structure, combining a diacylglycerol backbone with the therapeutic benefits of EPA, opens up new avenues for the development of innovative formulations. Future research should focus on in-depth studies of its oxidative stability in various formulations, comprehensive in vivo evaluations of its drug delivery capabilities, and exploration of its potential as a standalone therapeutic agent or in combination with other active pharmaceutical ingredients. The continued development of efficient and scalable synthesis and purification methods will be crucial for its successful translation from the laboratory to clinical and commercial applications.

References

- Mao, Y., Lee, Y. Y., Xie, M., Wang, X., & Zhang, W. (2023). 1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors and phys. Monash University.

- Xu, X., Skands, A., Hølmer, G., & Adler-Nissen, J. (1999). Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System. Journal of the American Oil Chemists' Society, 76(7), 839–843.

- Guo, Z., Sun, Y., & Xu, X. (2007). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Journal of Biomedicine and Biotechnology, 2007, 47204.

- Mao, Y., Lee, Y. Y., Cheng, J., et al. (2023). Purification of mono-saturated acid sn-1,3 diacylglycerols: effects of acyl migration on the crystallization behaviors and physical properties. LWT, 184, 115105.

- Aarhus University. (n.d.). Analysis of glycerides and partial glycerides.

- Irimescu, R., & Iwasaki, Y. (2001). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Journal of the American Oil Chemists' Society, 78(1), 1-11.

- Haraldsson, G. G., & Kristinsson, B. (2002).

- Gasco, M. R., & Trotta, M. (1994). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Journal of Pharmaceutical Sciences, 83(4), 546-549.

- Hsu, F. F., & Turk, J. (2005). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Journal of the American Society for Mass Spectrometry, 16(10), 1672–1683.

- Li, Z. Y., & Ward, O. P. (1993). Lipase‐catalyzed esterification of glycerol and n‐3 polyunsaturated fatty acid concentrate in organic solvent. Journal of the American Oil Chemists' Society, 70(8), 745-748.

- Liu, X. L., Lipp, J. S., & Hinrichs, K. U. (2012). Extending the known range of glycerol ether lipids in the environment: structural assignments based on tandem mass spectral fragmentation patterns. Rapid communications in mass spectrometry, 26(19), 2275–2284.

- Satapathy, S., & Patro, C. S. (2022). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. Asian Pacific Journal of Health Sciences, 9(4), 46-56.

- Mukherjee, S., Ray, S., & Thakur, R. S. (2009). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. Indian Journal of Pharmaceutical Sciences, 71(4), 349–358.

- U.S. Environmental Protection Agency. (2023). DECISION DOCUMENT.

- Evans, D. A., & Hoveyda, A. H. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(49), 7099-7102.

- Patil, S., Chaudhari, B., & Acharya, M. (2024).

-

Biological Magnetic Resonance Bank. (n.d.). bmse000856 Glycerol at BMRB. Retrieved from [Link]

- Lin, S. F., & Chen, C. S. (1997). Lipase-Catalyzed Esterification of Glycerol and Oleic Acid. Journal of the Chinese Institute of Chemical Engineers, 28(3), 187-193.

- Lee, J. S., & Feijen, J. (2012). Controlled Drug Release from Pharmaceutical Nanocarriers. Advanced Drug Delivery Reviews, 64(3), 214-232.

- Hsu, F. F., & Turk, J. (2009). Fragmentation Patterns of Glycerolipids. In Modern Methods for Lipid Analysis by Liquid Chromatography/Mass Spectrometry and Related Techniques (pp. 247-289). The Oily Press.

- Reis, A., & Spickett, C. M. (2019). Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards. Analytica Chimica Acta, 1057, 60-69.

- Holcapek, M., Jandera, P., Fischer, J., & Prokes, B. (2004). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography.

- Sastri, Y., & Tatke, P. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science, 10(06), 126-141.

- Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.

- Vlahov, G. (2008). 13C NMR Spectroscopy to Determine Structure and Composition of Waxes and Glycerides. Current Pharmaceutical Analysis, 4(3), 163-171.

- LibreTexts Chemistry. (2023).

- Dolatabadi, J. E. N., & Omidi, Y. (2016). Solid lipid-based nanocarriers as efficient targeted drug and gene delivery systems. Pharmacological Reports, 68(2), 433-442.

- Beloqui, A., Solinís, M. Á., Delgado, A., & Gascón, A. R. (2021). Current approaches in lipid-based nanocarriers for oral drug delivery. Journal of Pharmaceutical Sciences, 110(2), 567-584.

- International Journal of Scientific Research & Technology. (n.d.). Nanocarrier-Based Drug Delivery Systems: Revolutionizing Therapeutic Efficacy and Targeted Release.

- Cyberlipid. (n.d.). TLC of acylglycerols.

- Gonzalez, J. E., & Andrews, A. G. (2011). In silico and in vivo analyses reveal key metabolic pathways enabling the fermentative utilization of glycerol in Escherichia coli. Metabolic Engineering, 13(3), 354-365.

- Wang, Y., Li, D., Liu, Y., & Yang, M. (2015). Relative oxidative stability of diacylglycerol and triacylglycerol oils. Journal of Food Science, 80(3), C553-C559.

- BenchChem. (2025).

- Pando, M. E., Lavado, M. V., & de la Ossa, E. M. (2021). Synthesis of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil by Enzymatic Lipase Catalysis under Supercritical Conditions. Molecules, 26(11), 3121.

- Li, D., Wang, Y., & Yang, M. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1198.

- MDPI. (2025).

- Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure.

- Shahidi, F., & Ambigaipalan, P. (2015). Beneficial effects and oxidative stability of omega-3 long-chain polyunsaturated fatty acids. Journal of Food and Drug Analysis, 23(4), 621-629.

- Chen, Y. P., & Chen, Y. C. (2018). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study.

- Brinton, E. A. (2015). Update on the management of severe hypertriglyceridemia – focus on free fatty acid forms of omega-3. Vascular Health and Risk Management, 11, 363–375.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Relative oxidative stability of diacylglycerol and triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchmgt.monash.edu [researchmgt.monash.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. research.monash.edu [research.monash.edu]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extending the known range of glycerol ether lipids in the environment: structural assignments based on tandem mass spectral fragmentation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.nova.edu [scholars.nova.edu]

- 13. ruidera.uclm.es [ruidera.uclm.es]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. mdpi.com [mdpi.com]

- 16. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Metabolism of 1,3-Di-Eicosapentaenoyl-Glycerol (1,3-di-EPA-glycerol)

Abstract

This technical guide provides an in-depth examination of the cellular processing of 1,3-di-eicosapentaenoyl-glycerol (1,3-di-EPA-glycerol), a structured diacylglycerol composed of a glycerol backbone esterified with eicosapentaenoic acid (EPA) at the sn-1 and sn-3 positions. As the therapeutic and nutraceutical potential of omega-3 fatty acids continues to be a major focus of research, understanding the metabolic fate of novel delivery forms is paramount for drug development professionals and researchers. This document elucidates the sequential enzymatic hydrolysis, cellular uptake mechanisms, and subsequent intracellular metabolic pathways of the constituent EPA and glycerol molecules. We synthesize current knowledge on lipid transport and metabolism to provide a mechanistic framework, contrasting the bioavailability of this diacylglycerol form with other common omega-3 formulations, such as ethyl esters and triglycerides. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to investigate these processes in vitro, complete with validated methodologies for cellular assays and advanced analytical techniques.

Introduction: The Context of Omega-3 Delivery

Eicosapentaenoic acid (EPA) is an omega-3 polyunsaturated fatty acid (PUFA) recognized for its significant roles in modulating inflammatory processes, supporting cardiovascular health, and influencing neurological function.[1] The efficacy of EPA is intrinsically linked to its bioavailability, which is heavily influenced by its chemical form of delivery.[2] Commercially available omega-3 supplements are predominantly formulated as triglycerides (TG), re-esterified triglycerides (rTG), or ethyl esters (EE).[3][4]

The consensus in the field indicates that the absorption of omega-3 fatty acids from ethyl esters is lower compared to triglyceride forms.[4][5][6] This is because ethyl esters require pancreatic lipase activity to release the fatty acid for absorption, a process that is less efficient than the hydrolysis of triglycerides. Structured lipids, such as 1,3-di-EPA-glycerol, represent a sophisticated approach to enhance the delivery and bioavailability of EPA. Upon hydrolysis, this molecule yields two molecules of free EPA and one molecule of 2-monoacyl-sn-glycerol (2-MAG), a form known to be readily absorbed by enterocytes. Studies comparing monoacylglycerol (MAG) forms of omega-3s to ethyl esters have demonstrated significantly higher plasma concentrations of EPA and DHA with the MAG form, suggesting a superior absorption profile.[7][8]

This guide provides a detailed technical overview of the journey of 1,3-di-EPA-glycerol from extracellular processing to the intracellular metabolic fate of its EPA component, offering a foundational understanding for its rational design and application in therapeutic contexts.

Extracellular Hydrolysis and Cellular Uptake

The journey of 1,3-di-EPA-glycerol begins with its breakdown in the extracellular environment, a prerequisite for cellular absorption. The large diglyceride molecule cannot be directly transported across the plasma membrane. It must first be hydrolyzed by extracellular lipases, such as lipoprotein lipase (LPL) in the circulation or pancreatic lipase in the gut.

This enzymatic action cleaves the ester bonds at the sn-1 and sn-3 positions, releasing two free fatty acid (FFA) molecules of EPA and one 2-monoacyl-sn-glycerol (2-MAG). These products are the primary substrates for cellular uptake.

The cellular uptake of long-chain fatty acids like EPA is a complex process involving both passive diffusion and, more significantly, protein-mediated transport.[9] Key proteins involved in this process include:

-

CD36 (Fatty Acid Translocase): A versatile scavenger receptor that plays a crucial role in the high-affinity uptake of long-chain fatty acids into various tissues, including the intestine, muscle, and adipose tissue.[10][11][12] In the intestine, CD36 is highly expressed on the luminal surface of enterocytes and is critical for the efficient absorption of dietary fatty acids and cholesterol for subsequent chylomicron formation.[13][14]

-

Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that facilitate the transport of fatty acids across the plasma membrane.[15] Many FATPs possess intrinsic acyl-CoA synthetase activity, which functionally couples the transport of a fatty acid to its immediate activation to an acyl-CoA thioester.[9][16] This process, often termed "vectorial acylation," effectively traps the fatty acid inside the cell, preventing its efflux and maintaining a favorable concentration gradient for further uptake.[17][18][19]

The 2-monoacyl-sn-glycerol component is also efficiently absorbed, primarily in the intestine, where it serves as a key substrate for the resynthesis of triglycerides within enterocytes.

Caption: Extracellular hydrolysis of 1,3-di-EPA-glycerol and subsequent cellular uptake of its components.

Intracellular Activation and Metabolic Fates of EPA

Once inside the cell, free EPA undergoes a critical activation step before it can be utilized in metabolic pathways. This reaction is catalyzed by the Long-chain acyl-CoA synthetase (ACSL) family of enzymes, which convert EPA into its metabolically active form, eicosapentaenoyl-CoA (EPA-CoA).[20][21]

ACSLs are essential for lipid metabolism, playing a central role in directing fatty acids toward specific metabolic fates.[19][22] Different ACSL isoforms exhibit distinct substrate preferences and subcellular localizations.[20] Notably, ACSL3 and ACSL4 show a preference for activating polyunsaturated fatty acids, including EPA.[22] This activation step is vital as it "commits" the EPA molecule to intracellular metabolism.

Once formed, EPA-CoA is partitioned into several key metabolic pathways:

-

Esterification into Complex Lipids: EPA-CoA is a substrate for the synthesis of more complex lipids.

-

Phospholipids: It can be incorporated into various phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine), where it becomes an integral component of cellular membranes, influencing membrane fluidity and the function of membrane-bound proteins.

-

Triglycerides (TG): In tissues like adipose and liver, EPA-CoA can be re-esterified into triglycerides for storage in lipid droplets as a neutral energy reserve.

-

-

β-Oxidation for Energy Production: EPA can be catabolized to generate energy. This process occurs in two main organelles:

-

Mitochondria: Through a cyclic four-step process, the fatty acyl-CoA chain is shortened, producing acetyl-CoA, NADH, and FADH2.[23] Acetyl-CoA then enters the TCA cycle to generate ATP. In tissues with high energy demands, such as the heart, fatty acid β-oxidation is a major source of energy.[23]

-

Peroxisomes: Very long-chain and polyunsaturated fatty acids like EPA also undergo initial rounds of β-oxidation in peroxisomes, which shortens the chain to a point where it can be further processed by mitochondria.[24][25]

-

-

Synthesis of Bioactive Lipid Mediators: EPA is the precursor to the 3-series prostanoids (e.g., Prostaglandin E3, Thromboxane A3) and 5-series leukotrienes (e.g., Leukotriene B5), which are generally considered to be less inflammatory than their arachidonic acid-derived counterparts.

The intracellular hydrolysis of any absorbed 2-monoacyl-sn-glycerol is catalyzed by monoglyceride lipase (MGL) , releasing the third molecule of free EPA and a glycerol molecule.[26][27][28] This intracellularly released EPA is then subject to the same activation and metabolic fates described above.[29][30]

Sources

- 1. Eicosapentaenoic Acid (EPA) Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. puroomega.com [puroomega.com]

- 4. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. filomedica.com.cy [filomedica.com.cy]

- 6. Bioavailability of marine n-3 fatty acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The fatty acid transport protein (FATP) family: very long chain acyl-CoA synthetases or solute carriers? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

- 12. Endothelial cell CD36 optimizes tissue fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CD36 is important for fatty acid and cholesterol uptake by the proximal but not distal intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. InterPro [ebi.ac.uk]

- 16. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fatty acid beta oxidation | Abcam [abcam.com]

- 24. β-oxidation and rapid metabolism, but not uptake regulate brain eicosapentaenoic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Conversion of eicosapentaenoic acid to chain-shortened omega-3 fatty acid metabolites by peroxisomal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 27. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. wisdomlib.org [wisdomlib.org]

- 29. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. MGLL monoglyceride lipase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Enzymatic Synthesis of 1,3-Dieicosapentaenoyl-rac-glycerol

Document ID: AN-SL-2026-02 Revision: 1.0 Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Structured 1,3-Diacylglycerols

Structured 1,3-diacylglycerols (1,3-DAGs) are glycerolipids of significant interest in the pharmaceutical and nutraceutical industries. Unlike common triglycerides, 1,3-DAGs are metabolized differently, potentially offering benefits such as reduced body fat accumulation.[1] Specifically, 1,3-DAGs containing polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) combine the metabolic advantages of the DAG structure with the therapeutic properties of omega-3 fatty acids. The target molecule, 1,3-Dieicosapentaenoyl-rac-glycerol, is a symmetrical DAG where two EPA molecules are esterified to the sn-1 and sn-3 positions of the glycerol backbone.

Chemical synthesis of such specific regioisomers is often complex, requiring multiple protection and deprotection steps, and frequently involves hazardous reagents.[2][3] Enzymatic synthesis, employing 1,3-regiospecific lipases, offers a superior alternative, providing high selectivity under mild reaction conditions, thereby producing safer and purer products.[1] This document provides a detailed protocol for the synthesis of 1,3-Dieicosapentaenoyl-rac-glycerol via lipase-catalyzed direct esterification in a solvent-free system.

Principle of the Method: 1,3-Regiospecific Esterification

The synthesis is based on the direct esterification of glycerol with eicosapentaenoic acid (EPA) catalyzed by an immobilized lipase exhibiting high specificity for the sn-1 and sn-3 positions of the glycerol molecule. The enzyme selectively catalyzes the formation of ester bonds at these primary hydroxyl groups, minimizing the formation of 2-monoacylglycerols and 1,2(2,3)-diacylglycerols.

The reaction equilibrium is driven towards the synthesis of the diacylglycerol product by the continuous removal of water, a byproduct of the esterification process. This is typically achieved by conducting the reaction under vacuum.[2][4] The use of an immobilized enzyme, such as Novozym® 435 (immobilized Candida antarctica lipase B) or Lipozyme® RM IM (immobilized Rhizomucor miehei lipase), simplifies catalyst removal and enables its reuse, making the process more cost-effective and scalable.[4][5]

Caption: Reaction scheme for the enzymatic synthesis of 1,3-Dieicosapentaenoyl-rac-glycerol.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Glycerol (≥99%) | ACS Reagent | Sigma-Aldrich | Must be anhydrous. |

| Eicosapentaenoic Acid (EPA) (≥97%) | High Purity | Cayman Chemical | Store under inert gas at low temperature. |

| Novozym® 435 (Immobilized CALB) | Food Grade | Novozymes | Highly stable and widely used lipase.[6] |

| Lipozyme® RM IM (Immobilized R. miehei lipase) | Food Grade | Novozymes | Alternative 1,3-specific lipase.[2][5] |

| tert-Butanol | Anhydrous, ≥99.5% | Sigma-Aldrich | Optional solvent to reduce viscosity.[1] |

| Hexane | HPLC Grade | Fisher Scientific | For purification. |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | For purification. |

| Silica Gel 60 (230-400 mesh) | Chromatography Grade | MilliporeSigma | For column chromatography. |

| Acetonitrile | HPLC Grade | Fisher Scientific | For HPLC analysis. |

| Isopropanol | HPLC Grade | Fisher Scientific | For HPLC analysis. |

| Nitrogen Gas | High Purity | Local Supplier | For creating an inert atmosphere. |

Instrumentation

-

Reaction Vessel: Jacketed glass reactor with overhead stirrer and temperature control.

-

Vacuum System: Vacuum pump capable of reaching <5 mm Hg, with a digital vacuum controller and cold trap.

-

Analytical Balance: 4-decimal place.

-

Chromatography System: Flash chromatography system or glass columns for gravity chromatography.

-

Rotary Evaporator: For solvent removal.

-

High-Performance Liquid Chromatography (HPLC): With an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) for analysis of lipids.[7]

-

Nuclear Magnetic Resonance (NMR) Spectrometer: For structural confirmation of the final product.[8][9]

Detailed Experimental Protocol

This protocol describes a solvent-free synthesis, which is environmentally friendly and simplifies downstream processing.[2][4]

Reaction Setup

-

Prepare Reactants: To a 100 mL jacketed glass reactor, add glycerol (e.g., 10 mmol) and eicosapentaenoic acid (EPA) (e.g., 20-25 mmol). The molar ratio of fatty acid to glycerol is a critical parameter; a slight excess of fatty acid (2:1 to 2.5:1) can help drive the reaction forward.[1][4]

-

Inert Atmosphere: Purge the reactor with nitrogen gas for 10-15 minutes to remove oxygen and prevent the oxidation of EPA.

-

Set Temperature: Set the circulating water bath to maintain the reaction temperature at 50-60°C. This temperature range is a common optimum for immobilized lipases like Novozym 435.[1][10]

-

Add Enzyme: Add the immobilized lipase (e.g., Novozym® 435 or Lipozyme® RM IM). A typical enzyme load is 5-10% by weight of the total reactants.[3][4]

-

Initiate Reaction: Start the overhead stirrer at 200-300 RPM to ensure the mixture is homogenous.

Reaction Execution and Monitoring

-

Apply Vacuum: Once the temperature has stabilized, gradually apply vacuum to the system, aiming for a pressure below 5 mm Hg. This is crucial for removing the water produced during esterification and shifting the equilibrium towards product formation.[2][4]

-

Monitor Progress: The reaction is typically run for 3 to 24 hours.[3][4] Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 2-4 hours).

-

Sample Analysis (TLC/HPLC): Dissolve the aliquot in hexane/isopropanol and analyze using Thin Layer Chromatography (TLC) or HPLC to determine the relative amounts of reactants (EPA, glycerol), intermediates (monoacylglycerols), and products (diacylglycerols, triglycerides).

Reaction Termination and Enzyme Recovery

-

Stop Reaction: Once the desired conversion is reached (e.g., >80% 1,3-DAG content in the glyceride fraction), stop the heating and stirring, and release the vacuum with nitrogen gas.

-

Recover Enzyme: Add a small amount of hexane to reduce viscosity. Separate the immobilized enzyme from the reaction mixture by simple filtration. The recovered lipase can be washed with hexane and dried under vacuum for reuse in subsequent batches.[5]

Purification of 1,3-Dieicosapentaenoyl-rac-glycerol

The crude reaction mixture will contain the target 1,3-DAG, unreacted EPA, monoglycerides (MAG), and some triglycerides (TAG).

-

Removal of Unreacted Fatty Acids: Unreacted EPA can be removed by molecular distillation or by a mild alkaline wash followed by liquid-liquid extraction. However, for lab scale, column chromatography is most effective.

-

Silica Gel Column Chromatography:

-

Dissolve the crude product in a minimal amount of hexane.

-

Load the solution onto a silica gel column pre-equilibrated with hexane.

-

Elute the components using a gradient of ethyl acetate in hexane. A typical gradient might be:

-

Fraction 1 (Triglycerides): Elute with 1-2% ethyl acetate in hexane.

-

Fraction 2 (1,3-Diacylglycerol): Elute with 5-10% ethyl acetate in hexane.

-

Fraction 3 (Monoglycerides & EPA): Elute with 20-50% ethyl acetate in hexane.

-

-

Collect fractions and analyze by TLC to identify those containing the pure 1,3-DAG.

-

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure. The final product should be a clear, viscous oil. Store under nitrogen at -20°C or below.

Characterization and Quality Control

-

HPLC-ELSD/CAD: Quantify the purity of the final product. The method should be able to separate TAG, 1,3-DAG, 1,2-DAG, and MAG isomers.[7]

-

¹H and ¹³C NMR: Confirm the chemical structure, particularly the sn-1,3 positioning of the EPA acyl chains. Specific chemical shifts of the glycerol backbone protons and carbons can definitively identify the regioisomer.[8][9][11]

-

Gas Chromatography (GC-FID): After transesterification to fatty acid methyl esters (FAMEs), confirm the fatty acid profile of the product.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes based on literature for similar syntheses.

| Parameter | Typical Value / Range | Rationale / Justification |

| Enzyme | Novozym® 435 or Lipozyme® RM IM | Known for high 1,3-regioselectivity and stability.[2][5][6] |

| Substrate Molar Ratio | EPA:Glycerol = 2:1 to 2.5:1 | A slight excess of fatty acid drives the equilibrium towards DAG formation.[1] |

| Enzyme Load | 5-10% (w/w of total reactants) | Balances reaction rate with cost. Higher loads may not significantly increase yield.[4] |

| Temperature | 50 - 60 °C | Optimal range for thermal stability and activity of the selected enzymes.[1] |

| Pressure | < 5 mm Hg | Essential for continuous removal of water to maximize product yield.[2][4] |

| Reaction Time | 3 - 24 h | Time required to reach equilibrium or maximum DAG content.[3][4] |

| System | Solvent-free | Environmentally friendly, high substrate concentration, simpler purification.[2][4] |

| Expected Yield | 70-85% 1,3-DAG in glyceride fraction | Achievable with optimized conditions before purification.[2] |

| Final Purity | >98% | After purification by column chromatography.[5] |

Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to final product analysis.

Caption: Experimental workflow for synthesis, purification, and analysis of 1,3-DAG.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion Rate | 1. Ineffective water removal.2. Low enzyme activity.3. Sub-optimal temperature. | 1. Check vacuum system for leaks; use a cold trap.2. Use fresh enzyme or increase enzyme load.3. Verify and optimize reaction temperature. |

| High Triglyceride Content | 1. Acyl migration (1,3-DAG to 1,2-DAG) followed by esterification at the free sn-2 position.2. Non-specific enzyme activity. | 1. Avoid excessively high temperatures or prolonged reaction times.2. Ensure a highly 1,3-specific lipase is used. |

| Low 1,3-DAG Purity | Incomplete separation during chromatography. | Optimize the solvent gradient for column chromatography; ensure proper column packing and loading. |

| Product Oxidation | Exposure of EPA to oxygen. | Maintain an inert (nitrogen) atmosphere throughout the process and during storage. |

References

-

Irimescu, R., & Iwasaki, Y. (1999). Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System. Journal of the American Oil Chemists' Society, 76(7), 839-843. [Link]

-

Valentin, K., & Wecker, H. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806. [Link]

-

Yang, T., Xu, X., & He, C. (2015). Improved enzymatic synthesis route for highly purified diacid 1,3-diacylglycerols. Journal of the American Oil Chemists' Society, 92(3), 335-343. [Link]

- Deckelbaum, R. J., & Goustin, A. S. (2013). Omega-3 diglyceride emulsions. U.S.

-

Duan, Z., Du, W., & Liu, D. (2010). Novozym 435-catalyzed 1,3-diacylglycerol preparation via esterification in t-butanol system. Journal of Molecular Catalysis B: Enzymatic, 68(1), 108-112. [Link]

-

Guehi, T. S., et al. (2010). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Agritrop, 16(1-2), 25-30. [Link]

- Yamada, K., et al. (2003). Chemical process for the production of 1,3-diglyceride oils. World Intellectual Property Organization.

-

van der Burg, H., et al. (2012). Water activity dependence of lipase catalysis in organic media explains successful transesterification reactions. Biocatalysis and Biotransformation, 30(5-6), 464-471. [Link]

-

Zhong, N., et al. (2013). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Lipids in Health and Disease, 12(65). [Link]

-

Xu, X., et al. (2008). Determination of the composition of acetylglycerol mixtures by 1H NMR followed by GC investigation. Journal of Agricultural and Food Chemistry, 56(23), 11119-11126. [Link]

-

Mateo, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2785-2800. [Link]

-

Weber, N., & Mukherjee, K. D. (2006). Solvent-free lipase-catalyzed preparation of diglycerides from co-products of vegetable oil refining. European Journal of Lipid Science and Technology, 108(4), 245-253. [Link]

-

Wang, Y., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1189. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. daneshyari.com [daneshyari.com]

- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the composition of acetylglycerol mixtures by (1)H NMR followed by GC investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Quantification of 1,3-Dieicosapentaenoyl-rac-glycerol in biological samples.

Application Note & Protocol: Quantification of 1,3-Dieicosapentaenoyl-rac-glycerol in Biological Samples

Executive Summary

This application note details a high-sensitivity protocol for the absolute quantification of 1,3-Dieicosapentaenoyl-rac-glycerol (1,3-diEPA) , a specific diacylglycerol (DAG) species containing eicosapentaenoic acid (EPA; 20:5n-3) at the sn-1 and sn-3 positions.

While 1,2-DAGs are the primary signaling lipids (activating Protein Kinase C), 1,3-DAGs are thermodynamically more stable and often serve as metabolic intermediates or markers of specific dietary DAG oil intake. The critical analytical challenge is acyl migration: 1,2-DAGs rapidly isomerize to 1,3-DAGs during standard extraction, leading to false-positive overestimation of the 1,3-isoform. This protocol employs a Cold MTBE (Methyl tert-butyl ether) extraction and specific chromatographic separation to preserve regioisomeric integrity.

Technical Background & Mechanism

The Isomerization Trap

In biological systems, DAGs exist primarily as the sn-1,2 isomer. However, the sn-1,3 isomer is thermodynamically favored. Exposure to silica (acidic sites), heat, or protic solvents (methanol/water) promotes the migration of the acyl chain from sn-2 to sn-3.

-

1,2-diEPA: Biologically active, unstable.

-

1,3-diEPA: Thermodynamically stable, often an artifact of extraction if not controlled.

Figure 1: Acyl Migration & Analytical Strategy

Caption: Mechanism of acyl migration from 1,2-DAG to 1,3-DAG and the inhibitory strategy employed in this protocol.

Materials & Reagents

| Component | Specification | Purpose |

| Target Standard | 1,3-Dieicosapentaenoyl Glycerol | Calibration (Cayman Chem #10008658) |

| Internal Standard | 1,3-Dipentadecanoyl-rac-glycerol (d15:0) | Normalization (Avoids natural overlap) |

| Extraction Solvent | MTBE (HPLC Grade) | Non-protic lipid extraction |

| Mobile Phase A | Acetonitrile:Water (60:40) + 10mM Ammonium Formate | Weak organic phase |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Formate | Strong organic phase |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100mm, 1.7µm) | Isomer separation |

Sample Preparation Protocol

CRITICAL: Perform all steps on ice. Pre-chill all solvents to 4°C.

Step 1: Tissue/Plasma Homogenization

-

Plasma: Thaw on ice. Aliquot 50 µL into a glass tube.

-

Tissue: Homogenize 10 mg tissue in 200 µL ice-cold PBS.

-

Spike IS: Add 10 µL of Internal Standard (1,3-di15:0 DAG, 1 µM in ethanol) to all samples.

Step 2: Cold MTBE Extraction (Modified Matyash Method)

Why MTBE? Unlike the Folch method (Chloroform/Methanol), MTBE is non-protic and less likely to catalyze acyl migration.

-

Add 1.5 mL ice-cold MTBE to the sample.

-

Add 0.5 mL ice-cold Methanol (Minimize contact time).

-

Vortex for 1 minute at 4°C.

-

Add 1.25 mL ice-cold Water to induce phase separation.

-

Centrifuge at 1000 x g for 10 minutes at 4°C.

-

Collection: Collect the upper organic phase (MTBE layer) containing lipids.

-

Note: Avoid the protein interface.

-

-

Re-extraction: Repeat steps 1-6 on the lower phase to maximize recovery (optional for high abundance, required for low).

Step 3: Drying & Reconstitution

-

Evaporate the combined organic phase under a gentle stream of Nitrogen at room temperature (20-25°C) .

-

Warning: Do NOT heat above 30°C. Heat drives 1,2 -> 1,3 isomerization.

-

-

Reconstitute immediately in 100 µL of Acetonitrile/Isopropanol (1:1) .

-

Transfer to LC vials with glass inserts. Keep at 4°C in the autosampler.

LC-MS/MS Methodology

Chromatography (LC)

-

System: UHPLC (Agilent 1290 or Waters Acquity).

-

Column: C18 Reverse Phase (BEH C18).

-

Temperature: 55°C (Column heating improves peak shape, but ensure on-column time is short to prevent isomerization). If isomerization is observed, lower to 40°C.

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | % Mobile Phase B | State |

|---|---|---|

| 0.0 | 40% | Initial |

| 2.0 | 43% | Elution of short DAGs |

| 12.0 | 99% | Elution of long DAGs/TAGs |

| 14.0 | 99% | Wash |

| 14.1 | 40% | Re-equilibration |

| 16.0 | 40% | End |

Separation Note: On a C18 column, 1,3-isomers typically elute slightly earlier than their 1,2-counterparts due to the more linear, "rod-like" structure allowing less interaction with the stationary phase compared to the "kinked" 1,2-structure. Verify this with pure standards.

Mass Spectrometry (MS/MS)

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Adduct: Ammonium adducts

are the dominant species for neutral DAGs. -

Target Mass Calculation (1,3-diEPA):

-

Formula:

-

Monoisotopic Mass: 660.48 Da

-

Precursor Ion

-

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Type |

| 1,3-diEPA | 678.5 | 359.3 | 22 | Quantifier |

| 1,3-diEPA | 678.5 | 341.3 | 28 | Qualifier |

| 1,3-diEPA | 678.5 | 303.2 | 35 | Qualifier (EPA chain) |

| IS (1,3-di15:0) | 556.5 | 299.3 | 20 | Internal Standard |

Note: The product ion 359.3 corresponds to the loss of one EPA chain (as neutral acid + Ammonia).

Workflow Diagram

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the extraction and quantification of 1,3-diEPA.

Validation & Quality Control

-

Linearity: Construct a 7-point calibration curve (1 nM to 10 µM) using the 1,3-diEPA standard spiked into a surrogate matrix (e.g., BSA in PBS).

-

Isomer Resolution Check: Inject a mix of 1,2-diEPA and 1,3-diEPA standards. Ensure baseline separation (

). If peaks merge, lower the gradient slope around the elution time. -

Stability Test: Analyze a QC sample immediately and after 12 hours in the autosampler to check for spontaneous isomerization (1,2 -> 1,3 conversion).

References

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. Retrieved from [Link]

-

Li, Y. L., et al. (2007).[1] Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization. Analytical Chemistry. Retrieved from [Link]

-

Murphy, R. C., et al. (2007). Detection of the abundance of diacylglycerol and triacylglycerol molecular species in cells using neutral loss mass spectrometry. Analytical Biochemistry. Retrieved from [Link]

Sources

Application Note: 1,3-Dieicosapentaenoyl-rac-glycerol as a Lipidomic Standard

Abstract & Strategic Utility

This guide details the technical application of 1,3-Dieicosapentaenoyl-rac-glycerol (1,3-diEPA) in pharmaceutical and biochemical research.[1][2][3] While 1,2-diacylglycerols (1,2-DAGs) are the canonical second messengers activating Protein Kinase C (PKC), the 1,3-isomer is thermodynamically more stable and serves as a critical analytical standard for:

-

Quantification: Acting as a retention time marker and ionization standard for polyunsaturated DAGs in LC-MS/MS.

-

Isomerization Monitoring: Benchmarking acyl migration rates during extraction protocols.

-

Metabolic Profiling: Investigating lipid remodeling pathways where EPA (20:5n-3) is incorporated into neutral lipids.[3]

Technical Specifications & Chemical Profile

Note: These parameters define the handling constraints required to maintain standard integrity.

| Parameter | Specification | Technical Note |

| Compound Name | 1,3-Dieicosapentaenoyl-rac-glycerol | Also known as 1,3-Dieicosapentaenoin |

| CAS Number | 140670-41-3 | Unique identifier for regulatory compliance |

| Molecular Formula | C₄₃H₆₄O₅ | High degree of unsaturation (10 double bonds total) |

| Molecular Weight | 661.0 g/mol | Target Mass for MS: [M+NH₄]⁺ = 679.0 |

| Solubility | Ethanol (10 mg/mL), DMF (10 mg/mL) | Sparingly soluble in aqueous buffers (<50 µg/mL) |

| Oxidation Risk | Extreme | Contains bis-allylic protons susceptible to peroxidation |

| Storage | -80°C (Long term), -20°C (Working) | Must be stored under Argon or Nitrogen gas |

Authoritative Sourcing: Physical data derived from Cayman Chemical Product [Item No. 27010] and Avanti Polar Lipids specifications [1, 2].

Critical Handling: The Acyl Migration Challenge

The "Silent Killer" of DAG Data Integrity A major source of error in DAG lipidomics is acyl migration . 1,2-DAGs (biologically active) spontaneously isomerize to 1,3-DAGs (thermodynamically stable) in the presence of:

-

Protic solvents (Methanol/Water).

-

Silica surfaces (TLC plates, Normal Phase columns).

-

Heat (>40°C).

Researchers often use 1,3-diEPA as a "negative control" for PKC activation or as a stable standard.[1][2][3] However, if your extraction protocol is too harsh, your endogenous 1,2-DAGs will convert to 1,3-DAGs, leading to false quantification.[1][2][3]

Visualization: Acyl Migration Mechanism

The following diagram illustrates the thermodynamic slide from the active 1,2-isomer to the stable 1,3-isomer, a process catalyzed by improper handling.[2]

Caption: The thermodynamic isomerization of 1,2-DAG to 1,3-DAG via a cyclic orthoester intermediate. This process is accelerated by silica and polar solvents.

Protocol A: Preparation of Oxidation-Resistant Stocks

Objective: Create a working standard solution while preventing the oxidation of the EPA moieties (5 double bonds per chain).

-

Vessel Preparation: Use amber glass vials (silanized preferred) to block UV light.

-

Solvent Choice: Dissolve neat 1,3-diEPA in Ethanol purged with Argon.[3] Avoid Methanol for long-term storage to reduce transesterification risks.[1][2][3]

-

Concentration: Prepare a primary stock at 1 mg/mL .

-

Inert Gas Blanket: Immediately after aliquoting, flow a gentle stream of Argon (heavier than air) into the vial for 10 seconds before capping. Nitrogen is acceptable but Argon is superior for long-term protection.[1][2][3]

-

Storage: Store at -80°C . Stability is ~1 year if unopened; 3 months if opened frequently [1].

Protocol B: LC-MS/MS Quantification Workflow

Objective: Quantify 1,3-diEPA and endogenous DAGs using Liquid Chromatography-Tandem Mass Spectrometry.

Mechanism: Neutral lipids like DAGs do not ionize well via protonation

Step 1: Lipid Extraction (Modified Bligh-Dyer)

Crucial: Perform all steps on ice to prevent isomerization.

-

Add 10 µL of 1,3-diEPA Internal Standard (1 µM) to the biological sample before extraction.

-

Add 3.75 mL of Chloroform:Methanol (1:2 v/v). Vortex 1 min.

-

Add 1.25 mL Chloroform. Vortex.

-

Add 1.25 mL Water. Vortex.

-

Centrifuge at 1000 x g for 5 min.

-

Collect the lower organic phase (Chloroform).

-

Evaporation: Dry under Nitrogen at room temperature . Do not heat.

Step 2: LC-MS/MS Configuration[1][2][3]

| Component | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm) | Separates DAGs based on chain length/unsaturation.[1][2][3] |

| Mobile Phase A | Acetonitrile:Water (40:60) + 10mM Ammonium Formate | Ammonium source is required for ionization. |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Formate | Strong eluent for hydrophobic lipids. |

| Ionization | ESI Positive Mode | Detects |

| Precursor Ion | m/z 679.6 | Specific to Di-EPA-Glycerol (MW 661 + 18).[1][2][3] |

| Product Ion | m/z 303.2 (EPA acyl chain) | Fragmentation cleaves the ester bond, releasing the EPA ion. |

Visualization: LC-MS/MS Logic Flow

This diagram details the decision logic for setting up the mass spectrometer for DAG analysis.

Caption: LC-MS/MS workflow utilizing ammonium adduct ionization for sensitive DAG detection.

Validation: The Isomerization Check

Before running precious samples, you must validate that your LC method separates 1,2-diEPA from 1,3-diEPA, or at least that your standard has not isomerized.[1][2][3]

Protocol:

-

Inject a known 1,2-DAG standard (e.g., 1,2-dioleoyl-sn-glycerol).[1][2][3]

-

Observation: On a C18 column, the 1,3-isomer typically elutes slightly later than the 1,2-isomer due to a more compact hydrophobic surface area.[1][2][3]

-

Acceptance Criteria: If your 1,3-diEPA standard shows a "shoulder" peak or a split peak, it has degraded (isomerized) or oxidized.[2] Discard and prepare fresh stock.

References

-

Avanti Polar Lipids. (2024). Lipid Standards and Handling Guidelines. Retrieved from [Link]

-

Li, Y. L., et al. (2007).[5] Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization.[1][2][3][5] Analytical Chemistry, 79(4), 1569-1574.[1][2] [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. netascientific.com [netascientific.com]

- 4. Structural analysis of diacyl peroxides by electrospray tandem mass spectrometry with ammonium acetate: bond homolysis of peroxide-ammonium and peroxide-proton adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1,3-di-EPA-glycerol in studying lipid-protein interactions.

Application Notes & Protocols

Topic: Application of 1,3-di-EPA-glycerol in Studying Lipid-Protein Interactions

Audience: Researchers, scientists, and drug development professionals

Abstract

Lipid-protein interactions are fundamental to cellular signaling, governing processes from membrane trafficking to signal transduction. Diacylglycerols (DAGs) are a critical class of lipid second messengers, defined by a glycerol backbone and two fatty acid chains, which recruit and activate a host of cytosolic proteins, most notably protein kinase C (PKC) isoforms.[1][2] The specific acyl chain composition of DAGs is emerging as a key determinant of signaling specificity, suggesting that the cell encodes information within the chemical diversity of its lipids.[1] Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a precursor to signaling molecules with potent anti-inflammatory and immunomodulatory effects.[3] This guide details the application of 1,3-di-EPA-glycerol, a symmetric and biologically relevant DAG species, as a high-specificity tool for the discovery and characterization of lipid-protein interactions. We provide a rationale for its use, an overview of applicable methodologies, and detailed protocols for both in vitro binding validation and advanced in cellulo interactome profiling.

The Scientific Rationale: Targeting EPA-Specific Signaling

The choice of a lipid probe is paramount for generating biologically relevant data. 1,3-di-EPA-glycerol offers a unique combination of specificity and biological significance for dissecting cellular signaling pathways.

-

The Role of Diacylglycerol (DAG) as a Second Messenger: Upon stimulation of cell surface receptors, phospholipase C (PLC) enzymes hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to generate DAG and inositol trisphosphate (IP3). DAG remains in the plasma membrane, where it recruits proteins containing a conserved C1 domain, initiating downstream signaling cascades.[1][4]

-

The Significance of Eicosapentaenoic Acid (EPA): EPA is not merely a structural component of membranes. It actively competes with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less inflammatory eicosanoids (e.g., prostaglandin E3, leukotriene B5).[5] Furthermore, EPA can directly influence gene expression and cellular processes by activating transcription factors like PPARγ.[6]

-

Leveraging Acyl Chain Specificity: Evidence suggests that different DAG molecular species can differentially recruit effector proteins, leading to distinct cellular outcomes.[1] By using a homogenous preparation of 1,3-di-EPA-glycerol, researchers can specifically probe for proteins that recognize the unique structural and biophysical properties imparted by the two EPA chains, filtering out interactions that are less specific to this signaling axis.

Strategic Experimental Design

Selecting the appropriate assay is critical for addressing a specific biological question. The choice depends on whether the goal is initial screening, quantitative binding analysis, or identification of interactors in a native cellular environment.

Caption: Assay Selection Workflow.

In Vitro Characterization Protocols

These methods utilize purified proteins and synthetic lipid systems to directly measure binding interactions in a controlled environment.

Protocol 3.1: Liposome Co-sedimentation Assay

This is a robust, quantitative method to determine the binding affinity of a protein to membranes containing 1,3-di-EPA-glycerol. The principle relies on the fact that liposomes, and any proteins bound to them, can be pelleted by ultracentrifugation.[7][8][9]

Caption: Liposome Co-sedimentation Workflow.

Materials:

-

1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

-

1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)

-

1,3-di-EPA-glycerol

-

Purified protein of interest

-

Chloroform

-

Binding Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)

-

Ultracentrifuge with appropriate rotor (e.g., TLA-100)

-

Mini-extruder with polycarbonate filters (100 nm pore size)

Procedure:

-

Lipid Film Preparation:

-

In glass vials, prepare lipid mixtures from chloroform stocks. A typical composition is POPC:POPS (85:15 molar ratio) to mimic the charge of the inner plasma membrane leaflet.

-

Test Condition: Add 1,3-di-EPA-glycerol to the lipid mixture at a physiologically relevant concentration (e.g., 1-5 mol%).

-

Control Condition: Prepare an identical lipid mixture without 1,3-di-EPA-glycerol.

-

Dry the lipid mixtures under a gentle stream of nitrogen gas to form a thin film, followed by desiccation under vacuum for at least 1 hour to remove residual solvent.[7]

-

-

Liposome Formation:

-

Hydrate the dried lipid films in Binding Buffer to a final lipid concentration of 1 mg/mL.

-

Vortex vigorously to create multilamellar vesicles (MLVs).

-

Perform 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

-

Extrude the liposome suspension at least 21 times through a 100 nm polycarbonate filter using a mini-extruder to generate large unilamellar vesicles (LUVs).[7]

-

-

Binding Reaction:

-

In an ultracentrifuge tube, combine the purified protein (e.g., final concentration 1-10 µM) with LUVs (e.g., final concentration 0.5 mg/mL).

-

Incubate at room temperature for 30 minutes.[7]

-

Rationale: This incubation period allows the protein-lipid binding to reach equilibrium.

-

-

Co-sedimentation:

-

Centrifuge the samples at 100,000 x g for 40 minutes at 20°C.[7]

-

Self-Validation: Run a control sample with protein alone (no liposomes) to ensure the protein does not pellet on its own.

-

-

Analysis:

-

Carefully collect the supernatant (containing unbound protein).

-

Wash the pellet gently with Binding Buffer and then resuspend it in an equal volume of buffer.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blot.

-

Quantify band intensities using densitometry to determine the percentage of protein bound to the liposomes.

-

| Parameter | Control Liposomes | Test Liposomes (+ 1,3-di-EPA-glycerol) | Expected Outcome for Positive Interaction |

| Composition | POPC:POPS (85:15) | POPC:POPS:di-EPA-DAG (82:15:3) | |

| Protein in Pellet | Low (baseline non-specific binding) | High | Significant increase in pelleted protein compared to control. |

| Protein in Supernatant | High | Low | Corresponding decrease in supernatant protein compared to control. |

Protocol 3.2: Lipid-Protein Overlay Assay

This is a rapid, qualitative screening method to identify potential interactions. Lipids are spotted onto a nitrocellulose membrane, which is then incubated with the protein of interest.[10][11]

Materials:

-

1,3-di-EPA-glycerol and control lipids (e.g., other DAGs, phospholipids)

-

Nitrocellulose membrane

-

Blocking Buffer (e.g., 3% fatty-acid-free BSA in TBS-T)

-

Purified, tagged protein (e.g., GST-tagged or His-tagged)

-

Primary antibody against the tag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Lipid Spotting:

-

Dissolve 1,3-di-EPA-glycerol and control lipids in a chloroform/methanol solvent.

-

Carefully spot 1-2 µL of each lipid solution onto a nitrocellulose membrane. Allow the solvent to fully evaporate.

-

Rationale: The hydrophobic acyl chains of the lipids will bind to the nitrocellulose membrane, leaving the glycerol headgroup exposed for protein interaction.

-

-

Blocking:

-

Once dry, immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation. This prevents non-specific binding of the protein to the membrane.[10]

-

-

Protein Incubation:

-

Washing:

-

Wash the membrane 3 times for 10 minutes each with TBS-T to remove unbound protein.

-

-

Antibody Incubation & Detection:

-

Incubate the membrane with the primary antibody (diluted in Blocking Buffer) for 1 hour.

-

Wash as in step 4.

-

Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour.

-

Wash as in step 4.

-

Apply ECL substrate and visualize the signal using a chemiluminescence imager. A strong signal at the 1,3-di-EPA-glycerol spot indicates a positive interaction.

-

In Cellulo Interactome Profiling

To identify the binding partners of 1,3-di-EPA-glycerol in their native cellular context, more advanced chemical biology tools are required. This protocol outlines a strategy using a trifunctional, "clickable" analogue of 1,3-di-EPA-glycerol.[12][13][14] This probe would contain:

-

Photo-caging group: To prevent metabolic activity until desired, released by a flash of light.[1][13]

-

Photo-crosslinking group (e.g., diazirine): To covalently link the lipid to nearby proteins upon UV activation.[12][15]

-

Click-chemistry handle (e.g., terminal alkyne): To attach an affinity tag (like biotin) for enrichment.[15][16]

Protocol 4.1: Photo-Affinity Pulldown and Mass Spectrometry

This cutting-edge approach captures a snapshot of lipid-protein interactions in living cells, enabling unbiased discovery of novel binding partners.[13][17]

Caption: In-Cell Photo-Affinity Labeling & Pulldown Workflow.

Procedure:

-

Cellular Labeling:

-

Culture cells of interest to ~80% confluency.

-

Incubate cells with the trifunctional 1,3-di-EPA-glycerol probe at an optimized concentration and duration.

-

-

Activation and Crosslinking:

-

(Optional) If using a caged probe, release the active DAG with a specific wavelength of light to initiate signaling acutely.[13]

-

Expose the cells to UV light (e.g., 365 nm) to activate the diazirine group, which forms a reactive carbene that covalently crosslinks to any interacting proteins in close proximity.[14]

-